2-(4-chlorophenoxy)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide
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Overview
Description
The compound is related to a class of molecules that include 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine . It’s worth noting that compounds with similar structures have been studied for their antibacterial activity .
Synthesis Analysis
The synthesis of similar compounds involves the treatment of 3-trifluoromethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride with an array of isocyanates in the presence of triethylamine . The target molecules were synthesized in excellent yields under mild reaction conditions .Scientific Research Applications
Synthesis and Biological Assessment
The compound 2-(4-chlorophenoxy)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide belongs to the class of fused heterocyclic 1,2,4-triazoles, which have garnered attention due to their varied biological properties. A method for synthesizing novel 2-[(1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridine-3-yl]acetamides has been developed, along with a biological assessment of the synthesized compounds. This approach is applicable for creating diverse functionalized [1,2,4]triazolo[4,3-a]pyridine derivatives (Karpina et al., 2019).
Modification as a PI3Ks Inhibitor
Research indicates that modifications of N-(6-(2-methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide, which exhibits remarkable anticancer effects, can be achieved by replacing the acetamide group with an alkylurea moiety. These modifications have led to compounds with potent antiproliferative activities against human cancer cell lines, reduced acute oral toxicity, and efficacy in inhibiting tumor growth in a mice model, suggesting their potential as effective anticancer agents with low toxicity (Wang et al., 2015).
Antifungal Activity
A study on the synthesis of novel substituted 8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridines from 2,3-dichloro-5-(trifluoromethyl)pyridine has revealed that these compounds exhibit weak antifungal activity. This insight broadens the understanding of the biological activities of triazolopyridine derivatives (Yang et al., 2015).
Antimicrobial Properties
A study on the synthesis of novel 3-(3-aryl-1-phenyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyridines has shown that these compounds, synthesized by oxidative cyclization of corresponding hydrazines, have demonstrated potent antimicrobial activities, indicating their potential as effective antimicrobial agents (Prakash et al., 2011).
Anticonvulsant Activity
In the realm of neurological disorders, research has been conducted on the synthesis of 5-alkoxy-[1,2,4]triazolo[4,3-a]pyridine derivatives, evaluating their anticonvulsant activity and neurotoxicity. Certain compounds, such as 5-(4-chlorophenoxy)-[1,2,4]triazolo[4,3-a]pyridine, have shown promising results in tests for anticonvulsant activity (Guan et al., 2012).
Mechanism of Action
Target of Action
Compounds with similar structures, such as [1,2,4]triazolo[4,3-a]pyridines, have been suggested to bind to pcaf (p300/cbp-associated factor), a histone acetyltransferase involved in transcriptional regulation .
Mode of Action
For instance, PCAF binding has been suggested as a potential mechanism of action for [1,2,4]triazolo[4,3-a]pyridine derivatives .
Pharmacokinetics
It’s worth noting that related compounds, such as [1,2,4]triazolo[4,3-a]pyridines, have been synthesized via a one-pot method, suggesting potential for good synthetic accessibility .
Result of Action
If it acts similarly to related compounds, it could potentially influence gene expression and cellular processes regulated by pcaf .
Action Environment
It’s worth noting that the compound’s storage temperature is recommended to be 4°c, suggesting that it may be sensitive to heat .
Future Directions
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[[6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClF3N4O2/c17-11-2-4-12(5-3-11)26-9-15(25)21-7-14-23-22-13-6-1-10(8-24(13)14)16(18,19)20/h2-5,10H,1,6-9H2,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHZLZXAEVBFNKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NN=C(N2CC1C(F)(F)F)CNC(=O)COC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClF3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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